
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3,4-dichlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3,4-dichlorobenzamide, also known as TDPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. TDPB is a small molecule that has been shown to have promising effects on various biological systems, including the nervous system, the immune system, and the cardiovascular system.
科学的研究の応用
Synthesis and Biomedical Applications
Compounds featuring the thiadiazolyl piperidine core structure have been synthesized and evaluated for their potential in various biomedical applications. For example, Abdelmajeid et al. (2017) synthesized a series of novel scaffolds combining thiadiazolyl with piperidine and other heterocycles, evaluating their antimicrobial activities against a range of gram-positive and gram-negative bacteria and fungi. These compounds demonstrated significant antimicrobial properties, indicating their potential for development into new antimicrobial agents (Abdelmajeid, Amine, & Hassan, 2017).
Antitumor and Antioxidant Potential
The antitumor and antioxidant properties of 1,3,4-thiadiazoles, including derivatives that may resemble N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3,4-dichlorobenzamide, have been explored. Hamama et al. (2013) synthesized N-substituted-2-amino-1,3,4-thiadiazoles and evaluated their cytotoxicity and antioxidant activities, revealing promising results for their application in cancer therapy and as antioxidants (Hamama, Gouda, Badr, & Zoorob, 2013).
Antibacterial Agents
The synthesis of acetylenic derivatives of substituted 1,3,4-thiadiazoles has been reported by Tamer and Qassir (2019), highlighting their potential as antibacterial agents. These compounds were evaluated for their antibacterial and antifungal activities, demonstrating effectiveness in inhibiting microbial growth, thus offering a basis for the development of new antibacterial drugs (Tamer & Qassir, 2019).
Structural Studies and Chemical Properties
Structural studies have been conducted to elucidate the properties and potential applications of thiadiazole derivatives. Ismailova et al. (2014) reported on the synthesis and crystal structure of a thiadiazole compound, providing insights into its chemical behavior and interaction potentials, which could inform further research and development in material science and pharmacology (Ismailova, Okmanov, Ziyaev, Shakhidoyatov, & Tashkhodjaev, 2014).
特性
IUPAC Name |
3,4-dichloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N4OS/c15-11-2-1-9(7-12(11)16)14(21)18-10-3-5-20(6-4-10)13-8-17-22-19-13/h1-2,7-8,10H,3-6H2,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIWILBBWAPLMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=NSN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3,4-dichlorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

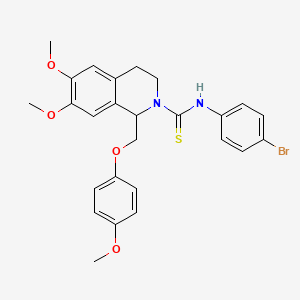

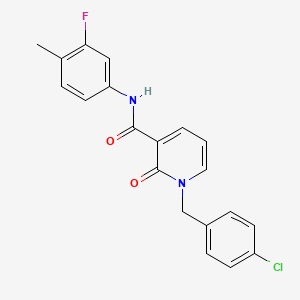
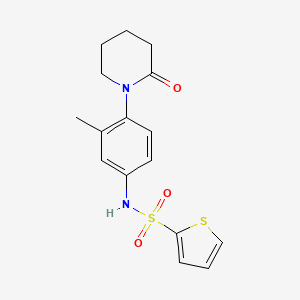
![Tert-butyl (3S)-3-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B2408638.png)

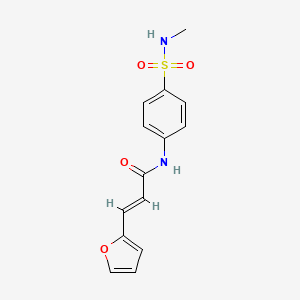
![3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-3-oxopropanenitrile](/img/structure/B2408643.png)
![6-[[4-(3-methoxyphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2408645.png)
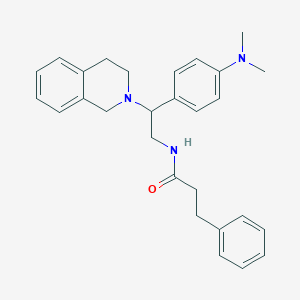
![N-(4-acetylphenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2408649.png)

![N-(4-fluorobenzyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2408652.png)
![tert-butyl N-[1-(benzylcarbamoyl)ethyl]carbamate](/img/structure/B2408653.png)